4-Amino-1,1-dimethyl-3-isochromanone
CAS No.:
Cat. No.: VC13870421
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO2 |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 4-amino-1,1-dimethyl-4H-isochromen-3-one |
| Standard InChI | InChI=1S/C11H13NO2/c1-11(2)8-6-4-3-5-7(8)9(12)10(13)14-11/h3-6,9H,12H2,1-2H3 |
| Standard InChI Key | KWQBAGGEFXYAFN-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=CC=CC=C2C(C(=O)O1)N)C |
Introduction
Chemical Structure and Nomenclature
The IUPAC name for this compound is 4-amino-1,1-dimethyl-4H-isochromen-3-one, reflecting its bicyclic isochromenone backbone. Key structural features include:
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A benzene ring fused to a six-membered oxygen-containing ring (isochromanone).
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A ketone group at position 3 and an amino group at position 4.
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Two methyl groups at position 1, contributing to steric and electronic effects .
The SMILES notation is CC1(C2=CC=CC=C2C(C(=O)O1)N)C, and the InChIKey is KWQBAGGEFXYAFN-UHFFFAOYSA-N. X-ray crystallography data for related isochromanones (e.g., 3-isochromanone) reveal planar benzene rings and puckered lactone rings, suggesting similar conformational behavior in this derivative .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 4-amino-1,1-dimethyl-3-isochromanone typically involves multi-step reactions:
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Cyclization: o-Tolylacetic acid derivatives are treated with sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to form 2-chloromethylphenylacetic acid intermediates .
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Base-Mediated Ring Closure: The intermediate undergoes base treatment (e.g., potassium bicarbonate) to yield the isochromanone core .
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Amination: Introduction of the amino group at position 4 via nucleophilic substitution or reductive amination, though specific details for this step remain proprietary in published protocols.
A representative yield of 56.3% has been reported for analogous 3-isochromanone synthesis, with purification via recrystallization from fluorobenzene/cyclohexane mixtures .
Physicochemical Properties
The amino and ketone groups confer polarity, while the methyl groups enhance hydrophobic interactions. Spectroscopic data (IR, NMR) for related compounds show characteristic peaks:
Future Directions
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Stereoselective Synthesis: Optimizing routes to access enantiopure forms for chiral drug development.
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Biological Screening: Testing against cancer cell lines, microbial panels, and kinase assays.
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Computational Studies: Docking simulations to predict target affinity and ADMET profiles.
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